Cas no 98431-83-5 (1-acetamidocyclobutane-1-carboxylic acid)

1-Acetamidocyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring an acetamido functional group at the 1-position. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of constrained peptidomimetics and bioactive molecules. Its rigid cyclobutane scaffold enhances conformational stability, making it useful for studying structure-activity relationships in drug design. The presence of both carboxylic acid and acetamido groups allows for further functionalization, enabling applications in peptide modification and medicinal chemistry. The compound’s well-defined stereochemistry and synthetic versatility contribute to its utility in high-precision chemical transformations. Suitable for controlled reactions, it is often employed in academic and industrial research settings.
1-acetamidocyclobutane-1-carboxylic acid structure
98431-83-5 structure
Product Name:1-acetamidocyclobutane-1-carboxylic acid
CAS No:98431-83-5
MF:C7H11NO3
MW:157.167142152786
CID:5811534
PubChem ID:54857242
Update Time:2025-05-26

1-acetamidocyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Acetylamino-cyclobutanecarboxylic acid
    • 1-acetamidocyclobutane-1-carboxylic acid
    • Cyclobutanecarboxylic acid, 1-(acetylamino)-
    • EN300-1252965
    • CS-0225942
    • AKOS005362799
    • 98431-83-5
    • SCHEMBL9613093
    • Inchi: 1S/C7H11NO3/c1-5(9)8-7(6(10)11)3-2-4-7/h2-4H2,1H3,(H,8,9)(H,10,11)
    • InChI Key: NJZPXWBRHBULJZ-UHFFFAOYSA-N
    • SMILES: C1(NC(C)=O)(C(O)=O)CCC1

Computed Properties

  • Exact Mass: 157.074
  • Monoisotopic Mass: 157.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.4A^2
  • XLogP3: -0.2

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • Boiling Point: 410.8±24.0 °C(Predicted)
  • pka: 3.76±0.20(Predicted)

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Additional information on 1-acetamidocyclobutane-1-carboxylic acid

Introduction to 1-acetamidocyclobutane-1-carboxylic acid (CAS No. 98431-83-5)

1-acetamidocyclobutane-1-carboxylic acid, identified by the chemical compound code CAS No. 98431-83-5, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of cycloalkane derivatives featuring an amide functional group, which makes it a versatile building block for the development of more complex molecular structures. The cyclobutane ring introduces rigidity to the molecule, while the amide and carboxylic acid functionalities provide reactive sites for further chemical modifications, making it particularly valuable in medicinal chemistry and material science applications.

The structure of 1-acetamidocyclobutane-1-carboxylic acid consists of a four-membered cycloalkane ring substituted with an acetamide group at one position and a carboxylic acid group at the opposite position. This arrangement creates a molecule with high potential for further derivatization, enabling the synthesis of a wide range of pharmacologically active compounds. The presence of both polar functional groups enhances its solubility in polar solvents, facilitating its use in various synthetic protocols.

In recent years, 1-acetamidocyclobutane-1-carboxylic acid has garnered attention in academic and industrial research due to its utility as a precursor in the synthesis of bioactive molecules. Its unique structural framework has been explored in the development of novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its role in generating derivatives with potential antimicrobial and anti-inflammatory properties. The cycloalkane core is particularly interesting because it mimics natural products found in biological systems, often serving as a scaffold for drug discovery efforts.

One of the most compelling aspects of 1-acetamidocyclobutane-1-carboxylic acid is its amenability to functional group transformations. The amide group can undergo hydrolysis, amidation, or condensation reactions, while the carboxylic acid can be esterified, amidated, or used in coupling reactions such as esterification or decarboxylation. These reactions allow chemists to tailor the molecule’s properties for specific applications. For example, esterification of the carboxylic acid group yields corresponding esters that may exhibit improved pharmacokinetic profiles compared to the parent compound.

Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of 1-acetamidocyclobutane-1-carboxylic acid. Catalytic processes, including transition-metal-catalyzed reactions and enzymatic transformations, have been employed to streamline its synthesis and derivatization. These methods not only improve yield and purity but also reduce environmental impact by minimizing waste generation. Such innovations align with broader trends in green chemistry, emphasizing sustainable practices in pharmaceutical manufacturing.

The pharmaceutical industry has been particularly interested in leveraging 1-acetamidocyclobutane-1-carboxylic acid for drug development. Researchers have synthesized various analogs based on this scaffold to investigate their biological activity. Preliminary studies suggest that derivatives of this compound may exhibit efficacy against neurological disorders, cancer, and infectious diseases. The rigid cycloalkane ring helps stabilize bioactive conformations, while the amide and carboxylic acid groups provide opportunities for hydrogen bonding interactions with biological targets.

Material science applications of 1-acetamidocyclobutane-1-carboxylic acid are also emerging as an area of interest. Its ability to form polymers or copolymers with other monomers has led to the development of novel materials with unique properties. For example, polymers derived from this compound may exhibit enhanced biodegradability or mechanical strength, making them suitable for biomedical implants or sustainable packaging materials.

The synthesis of 1-acetamidocyclobutane-1-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors such as cyclobutanone or cyclobutanediol. Key steps often include protection-deprotection strategies to selectively modify functional groups without unwanted side reactions. Advances in computational chemistry have also aided in optimizing synthetic routes by predicting reaction outcomes before experimental trials.

In conclusion, 1-acetamidocyclobutane-1-carboxylic acid (CAS No. 98431-83-5) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists working on pharmaceuticals and advanced materials. As research continues to uncover new applications for this molecule, its importance is likely to grow further within both academic and industrial settings.

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